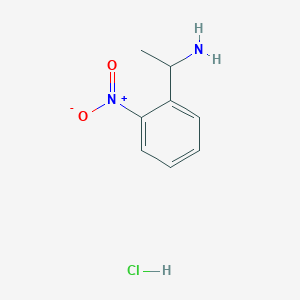

1-(2-Nitrophenyl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

1-(2-Nitrophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanamine moiety. This structure imparts unique chemical properties to the compound, making it valuable for various synthetic and analytical purposes .

Méthodes De Préparation

The synthesis of 1-(2-nitrophenyl)ethan-1-amine hydrochloride typically involves the nitration of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the nitration of ethylbenzene to form 2-nitroethylbenzene, which is then subjected to reductive amination to yield 1-(2-nitrophenyl)ethan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity .

Analyse Des Réactions Chimiques

1-(2-Nitrophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The compound can be oxidized under specific conditions to form corresponding nitroso or hydroxylamine derivatives.

Common reagents for these reactions include hydrogen gas, palladium on carbon, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

Research indicates that 1-(2-nitrophenyl)ethan-1-amine hydrochloride may exhibit pharmacological activities that could be beneficial in drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in the development of therapeutic agents.

Case Study: Antidepressant Activity

A study explored the antidepressant-like effects of derivatives of this compound. The results demonstrated significant improvement in behavioral models of depression, suggesting that modifications to this compound could lead to new antidepressant medications .

This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its nitro group provides sites for further chemical modifications, allowing chemists to create a variety of derivatives with potentially useful properties.

Example Applications

- Synthesis of Pharmaceuticals : Used as a building block for synthesizing various bioactive compounds.

- Material Science : Investigated for its potential applications in developing new materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of 1-(2-nitrophenyl)ethan-1-amine hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or chemical synthesis .

Comparaison Avec Des Composés Similaires

1-(2-Nitrophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

1-(4-Nitrophenyl)ethan-1-amine hydrochloride: This compound has a nitro group at the para position, which may result in different reactivity and applications.

2-Amino-1-(4-nitrophenyl)ethanone hydrochloride: This compound contains a carbonyl group, leading to distinct chemical behavior and uses.

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and suitability for various applications .

Activité Biologique

1-(2-Nitrophenyl)ethan-1-amine hydrochloride, also known as NEPEA, is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 202.64 g/mol

- CAS Number : 148657-37-8

Research indicates that NEPEA interacts with biological systems primarily through its influence on neurotransmitter pathways. The nitrophenyl group is believed to play a crucial role in modulating enzyme activities related to neurotransmitter metabolism, particularly catecholamines.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antibacterial Properties | Exhibits activity against various bacterial strains, specifically Staphylococcus aureus. |

| Neurotransmitter Modulation | Potentially influences dopamine and norepinephrine pathways in the nervous system. |

| Enzyme Interaction | Acts as a substrate or inhibitor for specific enzymes involved in neurotransmitter metabolism. |

Antibacterial Activity

Recent studies have demonstrated that NEPEA shows promising antibacterial properties. For instance, a study highlighted its effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Neurotransmitter Pathway Interaction

NEPEA's interaction with neurotransmitter systems has been explored in various contexts. It has been shown to modulate the activity of enzymes involved in the metabolism of catecholamines, such as dopamine and norepinephrine. This modulation may have implications for treating disorders linked to these neurotransmitters .

Case Studies

-

Case Study on Antibacterial Efficacy :

- A study focused on the antibacterial effects of NEPEA against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that NEPEA not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections.

-

Neuropharmacological Assessment :

- In an experimental model assessing the effects of NEPEA on dopamine metabolism, researchers found that it significantly altered the levels of dopamine metabolites in vivo, indicating its role in neurotransmitter regulation.

Propriétés

IUPAC Name |

1-(2-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVLGOYQIKRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.